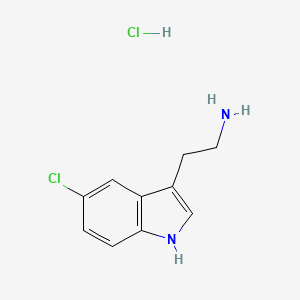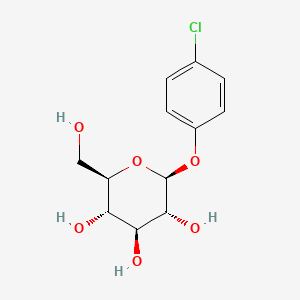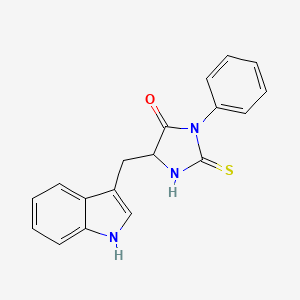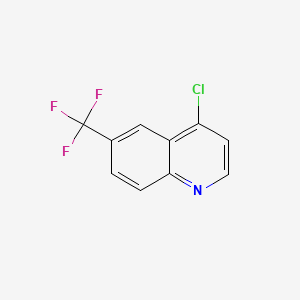
4-Chloro-6-(trifluoromethyl)quinoline
説明
4-Chloro-6-(trifluoromethyl)quinoline, also known as 4-Chloro-6-TFM, is an aromatic heterocyclic compound and a member of the quinoline family. It is a colorless solid that is soluble in water and has a molecular weight of 212.55 g/mol. 4-Chloro-6-TFM is a versatile compound that can be used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
科学的研究の応用
Green Chemistry in Heterocyclic Synthesis
- Solvent- and Catalyst-Free Synthesis : The green chemistry movement has influenced heterocyclic chemistry, leading to the synthesis of compounds like 6H-chromeno[4,3-b]quinolin-6-ones using 4-chloro-3-formylcoumarin without solvents or catalysts. This method is environmentally friendly and avoids toxic by-products and complex separation techniques (Patra, 2021).
Applications in Organic Photovoltaic Devices
- Photovoltaic Properties in Organic–Inorganic Diodes : Quinoline derivatives like 4H-pyrano[3,2-c]quinolines have been used in the fabrication of organic–inorganic photodiode devices. These compounds exhibit photovoltaic properties and are suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Bioactive Compounds
- Anticancer and Antimicrobial Agents : Quinoline derivatives have been synthesized for biological applications. For example, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives show significant anticancer activity, while other quinoline derivatives exhibit potent antimicrobial properties (Bhatt, Agrawal, & Patel, 2015); (Eswaran, Adhikari, & Shetty, 2009)(Eswaran, Adhikari, & Shetty, 2009).
Applications in Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Studies on 4-chloro,8-(trifluoromethyl)quinoline (CTQ) have shown it to be an effective corrosion inhibitor for mild steel in acidic media. This application is crucial for extending the lifespan of metal components in industrial settings (Hebbar, Praveen, Prasanna, & Vishwanath, 2020).
Bioimaging Applications
- Golgi-Localized Probes for Cell Imaging : Quinoline derivatives containing amino and trifluoromethyl groups have been developed for bioimaging, specifically targeting the Golgi apparatus in various cell lines. These compounds offer new avenues in biological imaging and diagnostics (Chen et al., 2019).
特性
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQANJWBFKPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371545 | |
| Record name | 4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)quinoline | |
CAS RN |
49713-56-6 | |
| Record name | 4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



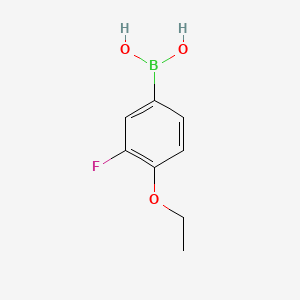
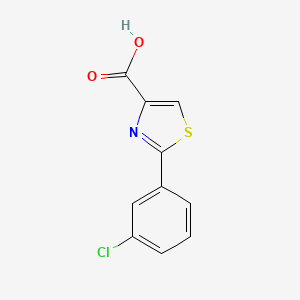
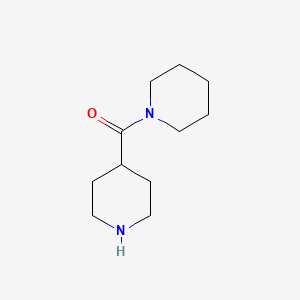
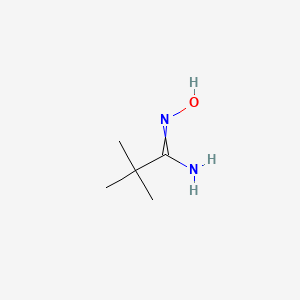
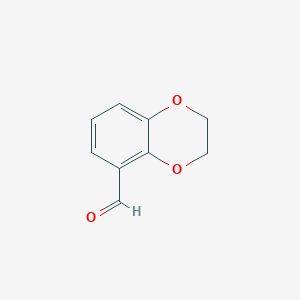
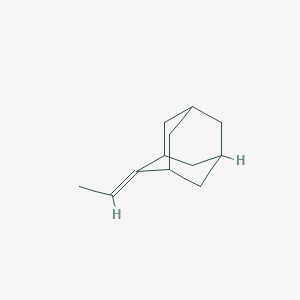
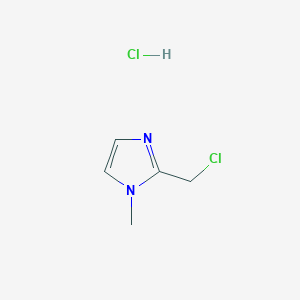
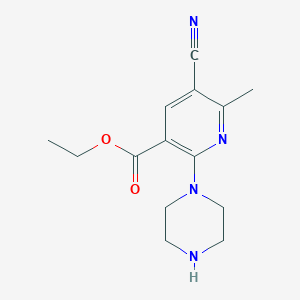
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)
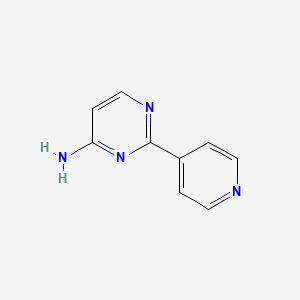
![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
